Cyclobuta-dithymidine

Description

Significance of Photodamage in Genomic Integrity

Ultraviolet (UV) radiation from the sun is a potent environmental agent that can cause significant damage to the DNA of living organisms. nih.gov This photodamage is a critical factor affecting genomic integrity, as alterations to the DNA structure can lead to mutations, disrupt cellular processes, and contribute to the development of skin cancer. plos.orgaltmeyers.org The absorption of UV photons by DNA, particularly in the UV-B range (280–315 nm), can trigger photochemical reactions that result in the formation of covalent bonds between adjacent pyrimidine (B1678525) bases (thymine or cytosine) on the same DNA strand. nih.govwikipedia.org These lesions distort the DNA double helix, creating a physical impediment to the machinery of DNA replication and transcription. wikipedia.orgontosight.ai If left unrepaired, these photoproducts can lead to the insertion of incorrect bases during DNA synthesis, resulting in characteristic "signature mutations" associated with UV exposure, such as C→T and CC→TT transitions. plos.orgaltmeyers.org The accumulation of such mutations can compromise the genetic stability of cells and is a key step in the process of carcinogenesis. wikipedia.orgembopress.org Therefore, understanding the nature of UV-induced DNA damage is fundamental to comprehending the mechanisms of photoaging and skin cancer. embopress.org

Overview of Cyclobutane (B1203170) Pyrimidine Dimers as Major UV-Induced Lesions

Among the various types of DNA damage induced by UV radiation, Cyclobutane Pyrimidine Dimers (CPDs) are the most abundant, constituting approximately 75% of all UV photoproducts. nih.govszu.edu.cn CPDs are formed by the [2+2] cycloaddition of the C5-C6 double bonds of two adjacent pyrimidine nucleosides, creating a four-membered cyclobutane ring. wikipedia.orgontosight.ai This covalent linkage kinks the DNA backbone and disrupts the normal base pairing with the complementary strand. wikipedia.org The other major type of UV photoproduct is the pyrimidine (6-4) pyrimidone photoproduct (6-4PP), which is formed in a smaller proportion, with CPDs and 6-4PPs occurring at a ratio of roughly 10:1. altmeyers.org While both lesions are mutagenic, CPDs are considered more pro-mutagenic. plos.orgmdpi.com The presence of CPDs is a major signal for the cellular DNA damage response, triggering pathways that can lead to cell cycle arrest, DNA repair, or, in cases of overwhelming damage, programmed cell death (apoptosis). plos.orgembopress.org The persistence of unrepaired CPDs can lead to the formation of DNA double-strand breaks during replication, further threatening genomic stability. embopress.org

Definition and Context of Cyclobuta-dithymidine as a Specific CPD

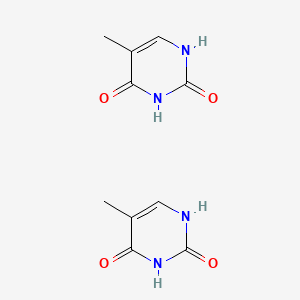

This compound, also known as a thymine (B56734) dimer, is a specific type of Cyclobutane Pyrimidine Dimer formed between two adjacent thymine bases. ontosight.aicdnsciencepub.com It is the most common photoproduct formed upon UV irradiation of DNA. upenn.eduglenresearch.com The formation of this compound involves the creation of a cyclobutane ring by the covalent linkage of the C5 and C6 atoms of the two neighboring thymine rings. ontosight.ai This dimerization results in a significant distortion of the DNA helix. ontosight.ai

There are four possible stereoisomers of this compound, determined by the relative orientation of the two thymine bases: cis-syn, trans-syn, cis-anti, and trans-anti. cdnsciencepub.com The cis-syn isomer is the major photoproduct formed in UV-irradiated DNA. glenresearch.comvt.edu The formation of these dimers is a key event in the mutagenic and carcinogenic effects of UV radiation. plos.org

| Photoproduct | Description | Relative Frequency |

|---|---|---|

| Cyclobutane Pyrimidine Dimers (CPDs) | Formed by a four-membered ring between adjacent pyrimidines. wikipedia.org | ~75% of UV-induced lesions. nih.gov |

| Pyrimidine (6-4) Pyrimidone Photoproducts (6-4PPs) | Formed by a single covalent bond between the C6 of one pyrimidine and the C4 of the adjacent one. wikipedia.org | ~25% of UV-induced lesions. nih.govszu.edu.cn |

Historical Context and Early Research on this compound Formation and Repair

The study of UV-induced DNA damage and its repair has a long history. Early research in photobiology identified that UV light had a lethal and mutagenic effect on microorganisms, and that this effect could be reversed by subsequent exposure to visible light, a phenomenon termed photoreactivation. This led to the discovery of photolyase, an enzyme that specifically recognizes and repairs CPDs using energy from blue light. nih.govpnas.org

Early studies successfully isolated and characterized the different diastereoisomers of this compound from UV-irradiated solutions of thymidine (B127349). cdnsciencepub.com The development of analytical techniques, such as enzyme-linked immunosorbent assays (ELISA) using monoclonal antibodies specific for this compound, allowed for the quantification of these lesions in DNA from cells and tissues exposed to UV radiation. nih.govnih.govnih.gov These studies were crucial in demonstrating the formation of this compound in human skin following exposure to simulated solar UV radiation and in quantifying the efficiency of its repair. nih.govnih.gov Research also established that the rate of CPD formation and repair can vary between individuals and is influenced by factors such as skin pigmentation. nih.gov In organisms lacking photolyase, such as placental mammals, the primary mechanism for repairing CPDs is nucleotide excision repair (NER), a more complex pathway that excises a short stretch of DNA containing the lesion, which is then resynthesized. wikipedia.orgszu.edu.cn

| Finding | Significance | Reference |

|---|---|---|

| Identification of this compound as a major UV photoproduct. | Established the primary chemical lesion responsible for UV-induced DNA damage. | cdnsciencepub.com |

| Discovery of photoreactivation and the photolyase enzyme. | Revealed a specific light-dependent repair mechanism for CPDs. | nih.govpnas.org |

| Quantification of this compound in human skin post-UV exposure. | Provided direct evidence of this DNA damage in humans and allowed for the study of repair kinetics. | nih.govnih.gov |

| Elucidation of the role of Nucleotide Excision Repair (NER) in mammals. | Identified the main repair pathway for CPDs in organisms without photolyase. | wikipedia.orgszu.edu.cn |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H6N2O2/c2*1-3-2-6-5(9)7-4(3)8/h2*2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBXRHFIVUFPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O.CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28806-14-6 | |

| Record name | Cyclobuta-dithymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028806146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Mechanisms of Cyclobuta Dithymidine Formation in Nucleic Acids

Photochemical Induction by Ultraviolet Radiation

The primary instigator for the formation of cyclobuta-dithymidine is ultraviolet (UV) radiation, a component of sunlight. wikipedia.orgsemanticscholar.org The process involves a [2+2] photocycloaddition reaction between the C5-C6 double bonds of two adjacent pyrimidine (B1678525) bases, creating a four-membered cyclobutane (B1203170) ring. oup.comoup.com

The UV spectrum is categorized into three main bands: UVC (100–290 nm), UVB (290–320 nm), and UVA (320–400 nm). semanticscholar.orgnih.gov While all can induce CPD formation, their efficiency and the resulting distribution of photoproducts vary significantly.

UVC (100-290 nm): UVC radiation is strongly absorbed by DNA, with an absorption maximum around 260 nm. semanticscholar.orgoup.com This makes it highly efficient at inducing CPDs through the direct excitation of pyrimidine bases. nih.gov Although UVC is the most potent inducer of CPDs, it is almost entirely filtered out by the Earth's ozone layer and is not a significant contributor to sun-induced DNA damage in the natural environment. nih.gov Under UVC irradiation, the relative frequency of CPD formation at different dipyrimidine sites is generally estimated as TT > TC > CT > CC. wustl.edunih.gov

UVB (290-320 nm): UVB radiation is considered the primary cause of sun-induced DNA damage, including the formation of CPDs and another lesion known as the 6-4 photoproduct (6-4PP). nih.govnih.gov UVB is less efficiently absorbed by DNA than UVC, but it reaches the Earth's surface in sufficient quantities to be a major etiological factor in skin cancer. oup.com The formation of CPDs under UVB irradiation is a key mutagenic event. nih.gov The relative yield of CPDs at different dipyrimidine sites under UVB can vary, with one study showing a distribution of TT > TC > CC > CT. wustl.edu Another study in human fibroblasts found a distribution of 27:27:25:21 for TT:CC:TC:CT, respectively, highlighting the significant formation of CPDs at sites containing cytosine. nih.gov

UVA (320-400 nm): UVA constitutes the majority (around 95%) of the UV radiation reaching the Earth's surface. nih.gov Although DNA absorbs UVA very weakly compared to UVB and UVC, this wavelength is still capable of inducing CPD formation. nih.govscispace.com A key characteristic of UVA-induced damage is the pronounced preference for CPD formation at thymine-thymine (TT) sites. nih.govrsc.orgsfdermato.orgresearchgate.net In one study, TT dimers accounted for 57% of CPDs after UVA exposure, compared to much lower percentages for TC (18%), CT (11%), and CC (14%). nih.govresearchgate.net Another study found that TT CPDs represented as much as 90% of the pyrimidine dimers formed after UVA irradiation. sfdermato.org Unlike UVB and UVC, UVA radiation does not efficiently produce 6-4 photoproducts. sfdermato.org

| UV Wavelength | Relative Efficiency of CPD Formation | Predominant Dipyrimidine Site for Dimerization | Formation of 6-4 Photoproducts | Primary Mechanism |

|---|---|---|---|---|

| UVC (100-290 nm) | High | TT > TC > CT > CC wustl.edunih.gov | Yes | Direct Absorption nih.gov |

| UVB (290-320 nm) | Moderate | TT > TC > CC > CT wustl.edu | Yes nih.gov | Direct Absorption |

| UVA (320-400 nm) | Low | Strong preference for TT sites nih.govsfdermato.orgresearchgate.net | No / Negligible sfdermato.org | Direct Absorption rsc.org |

The initiation of the [2+2] cycloaddition reaction can occur through two principal mechanisms: direct excitation or photosensitization.

Direct Photochemical Mechanism: In this pathway, the DNA base itself directly absorbs a UV photon, leading to an electronically excited state (singlet or triplet). acs.orgacs.org This is the primary mechanism for CPD formation induced by UVC and UVB radiation. oup.comnih.gov Ultrafast time-resolved experiments have shown that upon direct excitation, CPDs can form in less than 1 picosecond. oup.com Evidence also suggests that UVA-induced CPD formation occurs via a direct photochemical mechanism, despite the low absorption of UVA by DNA. rsc.org The ability of the double-stranded DNA structure to increase the capacity of bases to absorb UVA photons may facilitate this direct process. rsc.org

Sensitized Pathways: In this indirect mechanism, a non-DNA molecule, known as a photosensitizer, absorbs the UV light and then transfers the energy to the adjacent pyrimidine bases, promoting them to an excited triplet state which then undergoes dimerization. nih.gov This pathway is particularly relevant for understanding certain types of DNA damage where direct absorption is less efficient. The properties of the photosensitizer, such as its triplet energy, significantly influence the efficiency and outcome of the reaction. wustl.edunih.gov For example, studies using sensitizers like acetone (B3395972) and norfloxacin (B1679917) have shown that the efficiency of CPD formation depends on the specific sensitizer (B1316253) used. wustl.edunih.gov Photosensitized reactions, particularly through triplet sensitizers, can alter the distribution of CPDs, often increasing the proportion of cytosine-containing dimers, which is linked to increased mutagenesis. nih.gov

The reaction can proceed through either a concerted singlet state cycloaddition or a stepwise triplet state mechanism involving a diradical intermediate. acs.org The triplet mechanism is distinct from the singlet pathway and is influenced by factors like solvation, which can reduce energy barriers and stabilize the diradical intermediate. acs.org

Wavelength Dependence: UVA, UVB, and UVC Effects

Influence of DNA Sequence Context and Conformation

The probability of this compound formation is not uniform along a DNA strand; it is heavily influenced by the local sequence and three-dimensional structure of the DNA.

UV-induced photodimerization occurs almost exclusively at sites where two pyrimidine bases (thymine or cytosine) are adjacent to each other, known as dipyrimidine sites. oup.com These sites are considered hotspots for UV-induced damage. nih.govplos.org The relative reactivity of the four possible dipyrimidine sites (TT, TC, CT, CC) is a critical factor in determining the spectrum of UV-induced mutations.

The yield of CPDs generally follows the order TT > TC > CT > CC, although this can be influenced by the wavelength of UV light. wustl.eduoup.com For instance, UVC irradiation shows a CPD yield order of TT > TC > CT > CC, while UVB irradiation can result in an order of TT > TC > CC > CT. wustl.edu The flanking bases next to the dipyrimidine site also have a substantial effect, with CPD yields varying by as much as an order of magnitude depending on the neighboring nucleotides. wustl.edu For example, CPD formation is often highest when the 5'-flanking base is a thymine (B56734) and the 3'-flanking base is an adenine (B156593). wustl.edu Conversely, a guanine (B1146940) at the 5'-flanking position tends to decrease the yield, which may be due to a charge transfer quenching mechanism. nih.gov

The three-dimensional conformation of DNA plays a crucial role in determining the yield of this compound. For the [2+2] cycloaddition to occur, the C5-C6 double bonds of the adjacent thymines must be appropriately aligned, a condition that is highly dependent on the local DNA structure. oup.com

DNA Flexibility and Bending: The formation of photodimers is a structure-dependent process that requires the pyrimidine bases to achieve a specific reactive geometry, which deviates from the standard B-DNA conformation. oup.com Therefore, the local torsional rigidity of the DNA can affect the yield of photodimers. oup.com For instance, DNA bending can modulate the formation of CPDs. nih.gov The destruction of the natural bend in certain DNA tracts, such as A-tracts, by a CPD can, in turn, affect cellular processes like transcription. nih.gov

Non-B DNA Structures: While B-form DNA is the most common structure, alternative conformations can significantly alter photoreactivity. For example, the formation of intermolecular triplex structures has been shown to protect the DNA duplex from the formation of cyclobutane dimers. oup.com In contrast, unusual anti-stereoisomer CPDs, which are not typically formed in B-DNA, have been observed in human telomeric DNA sequences that can adopt G-quadruplex structures. wustl.eduoup.com This indicates that non-canonical DNA structures can facilitate unique photochemical reactions. The formation of these anti-CPDs can even occur in sequences that form reverse Hoogsteen hairpins, suggesting a previously unrecognized role for these structures in DNA photoreactivity. wustl.edu

Dipyrimidine Sites as Hotspots for Dimerization

Thermodynamics and Kinetics of Dimerization

Kinetics: The rate of CPD formation can be remarkably rapid. Upon direct UV excitation, the [2+2] cycloaddition is an extremely fast, nearly barrier-free reaction, occurring on a sub-picosecond timescale in some contexts. oup.comacs.org The kinetics of dimer formation can be studied as a function of irradiation time, often fitting a first-order process that approaches a maximum yield or a photostationary state where the rates of formation and reversion become equal. nih.govoup.com The rate of formation is also influenced by the local sequence and DNA structure. oup.com

Thermodynamics: From a thermodynamic standpoint, the formation of a CPD introduces a significant distortion into the DNA double helix, which destabilizes the local structure. nih.gov Studies measuring the hydrogen exchange rates of imino protons have shown that a CPD lesion can destabilize several consecutive base pairs. nih.gov This localized destabilization or increased flexibility is a key factor that allows DNA repair enzymes, such as DNA photolyase, to recognize the damage. nih.govresearchgate.net The thermodynamics of binding between a repair enzyme and the damaged DNA are critical for the initiation of the repair process. researchgate.net The photochemical reaction itself, when proceeding from an excited state, is favorable, with excited-state energy curves showing a minimum that facilitates the cycloaddition, particularly for the T+T system compared to cytosine-containing dimers. researchgate.net

| Compound Name |

|---|

| This compound |

| Cyclobutane Pyrimidine Dimer (CPD) |

| Thymine |

| Cytosine |

| 6-4 Photoproduct (6-4PP) |

| Adenine |

| Guanine |

| Acetone |

| Norfloxacin |

| DNA Photolyase |

Formation in Different Biological Systems and In Vitro Models

The formation of cyclobutadithymidine, a specific type of cyclobutane pyrimidine dimer (CPD), is a ubiquitous consequence of ultraviolet (UV) radiation exposure in a wide range of biological organisms and can be replicated in various laboratory settings. The efficiency and distribution of its formation are subject to a complex interplay of factors including the biological system's inherent characteristics, the structure of the DNA, and the specific conditions of UV exposure.

Formation in Diverse Biological Systems

The induction of cyclobutadithymidine has been documented across the domains of life, from simple prokaryotes to complex mammalian systems. In bacteria, studies have demonstrated the formation of CPDs, including thymine-thymine dimers, upon UV irradiation. For instance, in Bacillus subtilis spores, exposure to artificial UV-B radiation (290-310 nm) and full-spectrum sunlight leads to the accumulation of cyclobutane pyrimidine dimers. pnas.org Similarly, immunoassays have been developed to quantify UV-induced CPDs in whole bacterial cells like Mycobacterium parafortuitum and Serratia marcescens, confirming their formation in these organisms. nih.gov

In eukaryotes, the yeast Saccharomyces cerevisiae has served as a pivotal model organism for studying DNA damage and repair, including the formation of cyclobutadithymidine. oup.commdpi.com UV irradiation induces these lesions, and the organism's response, including repair mechanisms like photoreactivation, has been extensively studied. oup.commdpi.comresearchgate.net The packaging of eukaryotic DNA into chromatin significantly influences the pattern of CPD formation. In yeast, the rotational setting of DNA on the surface of the histone octamer modulates the efficiency of dimer formation. nih.gov Studies using high-throughput sequencing have revealed that in vivo, CPD formation in yeast is influenced by the presence of strongly positioned nucleosomes, with the distribution of lesions being different from that in naked DNA. pnas.org

In mammalian cells, the formation of cyclobutadithymidine is a primary driver of the mutagenic and carcinogenic effects of sun exposure. plos.org Research has shown that upon UVB irradiation, cyclobutane pyrimidine dimers are readily formed in human skin cells, including keratinocytes and fibroblasts. nih.govplos.org Interestingly, a comparative study between human corneal epithelial cells and epidermal keratinocytes revealed that when irradiated with the same dose of UVB, corneal explants formed 3.4 times more CPDs than skin explants. plos.org However, in cultured primary cells, the level of UVB-induced CPDs was similar between the two cell types, suggesting that tissue architecture plays a significant role in modulating UV penetration and damage induction. plos.org Furthermore, studies on whole human skin exposed to UVA radiation have quantified the formation of thymine-thymine cyclobutane dimers (T<>T), with a mean yield of 0.066 lesions per 106 normal bases per J/cm2. pnas.org This finding highlights that even the less energetic UVA wavelengths contribute to the formation of these mutagenic lesions. pnas.org

The genomic context, particularly the presence of specific transcription factors, can also create hotspots for CPD formation. For example, binding sites for the ETS transcription factor in human cells exhibit strong local elevations in CPD formation upon UV exposure, which correlates with mutation hotspots found in melanomas. eur.nl

Insights from In Vitro Models

To dissect the fundamental mechanisms of cyclobutadithymidine formation without the complexities of a cellular environment, various in vitro models have been employed. These models range from irradiating purified "naked" DNA to using synthetic oligonucleotides with defined sequences.

Irradiation of purified DNA has been instrumental in establishing the basic principles of CPD formation. Studies on isolated DNA have shown that the cis-syn cyclobutane thymine dimer is the major photoproduct upon UVC and UVB irradiation. researchgate.net These models allow for precise control over experimental variables like UV dose and wavelength. For instance, irradiating purified yeast genomic DNA with UVC light has been used to create a reference map of CPD formation, which can then be compared to the damage patterns observed in living cells to understand the influence of chromatin structure. pnas.org

The use of synthetic oligonucleotides has provided even greater resolution, allowing researchers to study the influence of the local DNA sequence on the probability of dimer formation. nih.gov By placing specific pyrimidine sequences in different contexts, it has been shown that the flanking bases significantly affect the yield and type of CPDs formed. nih.govembopress.org For example, experiments with oligonucleotides containing modified bases like 5-hydroxymethylcytosine (B124674) have been used to assess how such modifications alter the propensity for CPD formation at adjacent pyrimidine sites. nih.gov

Cell-free extracts from organisms like Saccharomyces cerevisiae have also been utilized as an in vitro system to study DNA transactions, including DNA synthesis on damaged templates. nih.gov While primarily used for studying repair, such systems offer a platform to investigate the interplay between DNA damage and the enzymatic machinery of the cell in a controlled setting. More advanced "gut-on-a-chip" models, which can co-culture human cells and microbial communities, represent a future direction for studying the complex interactions of UV damage in the context of a simulated biological environment. researchgate.net

The following table summarizes key findings on cyclobutadithymidine formation in different systems.

| Biological System/In Vitro Model | UV Source | Key Findings on Cyclobutadithymidine Formation | Citations |

| Bacillus subtilis spores | UV-B (290-310 nm), Sunlight | Dose-dependent formation of cyclobutane pyrimidine dimers. | pnas.org |

| Saccharomyces cerevisiae (Yeast) | UV (254 nm) | Nucleosome structure strongly modulates CPD formation, with a different distribution than in naked DNA. | nih.gov |

| Human Corneal vs. Skin Explants | UVB | 3.4 times more CPDs induced in corneal epithelium compared to epidermis for the same UVB dose. | plos.org |

| Human Cultured Keratinocytes & Corneal Epithelial Cells | UVB | Similar levels of UVB-induced CPDs in both cell types in vitro. | plos.org |

| Whole Human Skin | UVA | Mean yield of T<>T formation was 0.066 lesions per 106 normal bases per J/cm2. | pnas.org |

| Human Cells (ETS binding sites) | UV | Strong local increases in CPD formation efficacy at these transcription factor binding sites. | eur.nl |

| Purified "Naked" DNA | UVC, UVB | The cis-syn cyclobutane thymine dimer is the major photoproduct. | researchgate.net |

| Synthetic Oligonucleotides | UVA, UVB, UVC | Formation is highly dependent on the local DNA sequence context. | nih.gov |

Molecular Recognition of Cyclobuta Dithymidine Lesions

Conformational Perturbations Induced in the DNA Double Helix

The formation of a cyclobutane (B1203170) ring between adjacent thymidines introduces a bulky, rigid structure within the DNA, significantly altering its local conformation. genelink.com These structural distortions serve as a primary signal for the recruitment of DNA repair proteins.

A defining characteristic of a CPD lesion is the significant distortion it imposes on the DNA's three-dimensional structure. fiveable.mewikipedia.org The covalent bonds of the cyclobutane ring pull the thymine (B56734) bases closer together, disrupting the normal base stacking and helical parameters of B-form DNA. This results in a notable bend or kink in the DNA helix. Research has shown that a CPD lesion can induce a bend of approximately 9 to 30 degrees toward the major groove and an unwinding of the helix by about 9 degrees. nih.govoup.comnih.govnih.gov When a repair protein such as Rad4 binds to the damaged site, this bending can be further exacerbated to around 42 degrees. nih.gov In contrast, the more distorting 6-4 photoproduct (6-4PP) lesion creates a more severe bend of about 44 degrees. nih.govnih.gov These localized kinks disrupt the regular helical axis and are a key feature recognized by the DNA repair machinery.

Table 1: Comparison of DNA Structural Distortions Induced by Pyrimidine (B1678525) Dimers

| Lesion Type | Helix Bending Angle | Helical Unwinding | Reference |

|---|---|---|---|

| Cyclobutadithymidine (CPD) | ~9-30° | ~9° | nih.govoup.comnih.govnih.gov |

| 6-4 Photoproduct (6-4PP) | ~44° | More pronounced than CPD | nih.govnih.gov |

A crucial event in the recognition and repair of CPD lesions is the "flipping" of bases out of the DNA helix. jst.go.jp While the CPD lesion itself can remain within the helix, its partner adenine (B156593) bases on the complementary strand are often flipped out into the active site of a repair enzyme. oup.comnih.gov This base flipping is not a spontaneous event for the CPD lesion itself; it requires the action of repair enzymes like photolyase or the proteins of the nucleotide excision repair (NER) pathway. jst.go.jppnas.org

The process of base flipping is energetically demanding, with the stability of the flipped-out state being sequence-dependent. nih.gov For instance, the energy required for base flipping adjacent to a CPD lesion can vary by up to 2 kcal/mol depending on the neighboring base pairs. nih.gov This flipping creates an "unpaired bubble" in the DNA, which is then stabilized by the repair protein. nih.gov In the context of the Rad4/XPC complex, a sequential flipping of the partner bases has been observed, with the 5'-dA base flipping before the 3'-dA base. oup.comnih.gov This step-wise process is essential for accommodating the lesion and preparing the DNA for excision.

Structural Distortions and Kinks

Damage Sensor Proteins and Complexes

In humans and other placental mammals, the primary pathway for repairing CPD lesions is Nucleotide Excision Repair (NER). genelink.comwikipedia.org The initial damage recognition in global genomic NER (GG-NER) is carried out by specialized sensor proteins that can detect the structural perturbations in the DNA.

The DDB complex, composed of DDB1 and DDB2 proteins, plays a crucial role in the initial recognition of UV-induced DNA damage, particularly CPD lesions, within the context of chromatin. nih.govresearchgate.netd-nb.info While the DDB complex exhibits a very high affinity for the more distorting 6-4PP lesions, it also binds to CPDs, albeit with lower affinity. nih.govd-nb.info The DDB2 subunit is responsible for directly recognizing the lesion. researchgate.netglenresearch.com

Structural studies have revealed that DDB2 binds to the damaged DNA and flips the lesion out of the helix into a shallow binding pocket. nih.govresearchgate.netglenresearch.com This recognition is not based on specific interactions with the damaged bases themselves, but rather on the detection of increased flexibility and distortion in the DNA backbone. nih.gov The DDB complex is particularly important for the efficient recognition of CPDs because these lesions cause relatively little helical distortion compared to other bulky adducts. glenresearch.com Once bound, the DDB complex is thought to recruit the XPC complex to the site of damage. nih.govaacrjournals.org

The Xeroderma Pigmentosum group C (XPC) protein complex, which in yeast consists of Rad4 and Rad23, is the central damage sensor in GG-NER. nih.govacs.org The Rad4 protein, a yeast orthologue of human XPC, has been instrumental in elucidating the mechanism of damage recognition. oup.comnih.gov

The Rad4/XPC complex does not directly recognize the CPD lesion itself. Instead, it recognizes the thermodynamic instability and the structural abnormality of the DNA duplex caused by the lesion. nih.govacs.org The recognition process involves the insertion of a β-hairpin from the BHD3 domain of Rad4 into the DNA double helix through the major groove. nih.govnih.gov This insertion causes the two base pairs containing the CPD and the opposing adenines to flip out of the helix. nih.gov The expelled nucleotides of the undamaged strand are then specifically recognized and bound by Rad4, while the CPD lesion itself becomes disordered. nih.gov This mechanism allows the XPC complex to recognize a broad range of structurally diverse lesions.

Molecular dynamics simulations have detailed the sequence of events: an initial encounter complex forms, followed by the sequential flipping of the partner bases, and finally the insertion of the BHD3 β-hairpin into the now-unpaired region. oup.comnih.gov

Recognition by DNA Damage-Binding Protein (DDB) Complex (DDB1-DDB2)

Specificity of Lesion Binding

The specificity of DNA repair proteins for certain lesions is a complex interplay of recognizing DNA shape, flexibility, and the thermodynamics of binding. For CPD lesions, the specificity of recognition by the NER machinery is not absolute and is influenced by several factors.

The DDB complex shows a higher affinity for 6-4PPs than for CPDs, which correlates with the greater structural distortion induced by 6-4PPs. nih.govd-nb.info This suggests that the degree of helical distortion is a key determinant for initial recognition by DDB.

The XPC-Rad4 complex, on the other hand, achieves its broad substrate specificity by not directly interacting with the lesion. nih.govacs.org It recognizes the destabilized nature of the DNA at the lesion site, which facilitates the base-flipping mechanism. nih.gov However, there is evidence that the efficiency of XPC-mediated repair can differ between CPDs and 6-4PPs. Some studies suggest that under certain conditions, XPC may selectively repair CPDs. pnas.org This selectivity might be influenced by the initial recognition step, potentially involving DDB, which "hands over" the lesion to XPC. aacrjournals.orgpnas.org

The ability of repair proteins to distinguish between different types of damage is crucial for an efficient and accurate DNA repair response. The recognition of cyclobutadithymidine lesions highlights a sophisticated mechanism where the protein machinery senses the physical consequences of the damage—the altered shape and stability of the DNA—rather than the chemical identity of the lesion itself.

Affinity for Cyclobuta-dithymidine Compared to Other Photoproducts

The cellular response to UV radiation involves the repair of multiple types of photoproducts, primarily CPDs and pyrimidine-pyrimidone (6-4) photoproducts (6-4PPs). While CPDs are the most abundant lesions, making up 80-90% of UV-induced damage, the affinity of different repair systems for these lesions varies significantly when compared to 6-4PPs. oup.com This differential affinity dictates the efficiency and kinetics of repair.

Two major pathways are responsible for repairing these lesions: photoreactivation and nucleotide excision repair (NER).

Photolyases: These enzymes exhibit remarkable substrate specificity. CPD-photolyases are dedicated to the repair of CPDs, while (6-4)-photolyases exclusively repair 6-4PPs. frontiersin.orgresearchgate.net This stringent specificity implies a very high binding affinity for their target lesion over other photoproducts. CPD-photolyase binds to the CPD in a light-independent step to form a stable enzyme-substrate complex before using light energy for catalysis. istanbul.edu.trbiologists.com

Nucleotide Excision Repair (NER): The NER pathway is more versatile but shows clear preferences. In eukaryotes, the initial damage sensor in global genome NER (GG-NER) is the XPC-RAD23B complex (Rad4-Rad23 in yeast). This complex displays a much higher affinity for 6-4PPs than for CPDs. researchgate.netoup.com The greater helical distortion and thermodynamic destabilization caused by a 6-4PP makes it a better substrate for XPC. oup.com In contrast, the CPD lesion creates a less significant distortion, resulting in a lower binding affinity for XPC. researchgate.netnih.gov In fact, the binding affinity of XPC-RAD23B for DNA containing a CPD (dissociation constant, Kd ~7 nM) is only slightly stronger than for undamaged DNA (Kd ~9 nM), indicating it can barely distinguish between them on its own. nih.gov Consequently, the recognition of CPDs by the NER machinery is often initiated by the UV-damaged DNA-binding (UV-DDB) complex, which binds with high affinity to both CPDs and 6-4PPs and subsequently recruits XPC. researchgate.netnih.gov This difference in initial recognition contributes to the observation that 6-4PPs are repaired much more rapidly by NER than CPDs. frontiersin.orgoup.com

CPD-Specific Glycosylases/Endonucleases: Enzymes like T4 endonuclease V (also known as pyrimidine dimer glycosylase) are highly specific for CPDs. embopress.orguniversiteitleiden.nl This enzyme has a very high affinity for DNA containing cyclobutane pyrimidine dimers and is often used experimentally to quantify their presence. oup.comnih.gov It efficiently cleaves CPDs but not 6-4PPs, highlighting its specific molecular recognition capabilities. universiteitleiden.nl

Table 1: Comparative Affinity of Repair Proteins for UV Photoproducts

| Repair Protein/Complex | Affinity for this compound (CPD) | Affinity for 6-4 Photoproduct (6-4PP) | Key Findings |

|---|---|---|---|

| CPD-Photolyase | High / Specific | None | Enzyme is highly specific and binds stably to CPDs in a light-independent manner. frontiersin.orgresearchgate.netistanbul.edu.tr |

| XPC-RAD23B (NER) | Low | High | Binds weakly to CPDs due to minimal DNA distortion; repair is slow and often dependent on initial recognition by UV-DDB. researchgate.netoup.comnih.gov |

| UV-DDB (NER) | High | High | Acts as an initial sensor for CPDs in NER, binding with high affinity before recruiting the XPC complex. researchgate.netnih.gov |

| T4 Endonuclease V | High / Specific | None | A pyrimidine dimer-specific glycosylase that shows high affinity and specificity for CPD lesions. embopress.orguniversiteitleiden.nlnih.gov |

Molecular Determinants of Recognition Fidelity

The ability of repair enzymes to faithfully recognize this compound lesions hinges on specific structural and molecular interactions. The mechanisms differ significantly between the highly specific photolyases and the more generalist NER machinery. A common theme, however, is a "lesion flipping" mechanism, where the damaged bases are everted from the DNA helix into a catalytic pocket within the enzyme. oup.comnih.gov

Photolyase Recognition: CPD photolyase first binds non-specifically to the DNA backbone and scans the DNA for a lesion. istanbul.edu.tr Upon encountering a CPD, it induces a dramatic conformational change: the this compound dimer is flipped out of the DNA double helix and into a specific active-site cavity. oup.comistanbul.edu.tr The fidelity of this recognition is ensured by the precise architecture of this cavity. In the class II photolyase from Methanosarcina mazei, the active site features an L-shaped wall formed by conserved tryptophan (W305) and methionine (M379) residues that "clamp" the flipped-out dimer in place. kenyon.edu Furthermore, recognition of the intra-lesion phosphodiester backbone is crucial for efficient and stable binding. iucr.org In some photolyases, a cluster of ordered water molecules forms specific hydrogen bonds with the 3'-thymine of the dimer, further enhancing recognition fidelity. rcsb.org Specific amino acids, such as N378 and E274 in E. coli photolyase, create a unique electrostatic environment that optimizes the redox potentials for the subsequent light-driven repair reaction. pnas.orgresearchgate.net

Nucleotide Excision Repair (NER) Recognition: The yeast NER sensor Rad4-Rad23 recognizes damage indirectly by probing the thermodynamic stability and structural integrity of the DNA helix. oup.comnih.gov Rather than binding directly to the this compound lesion, Rad4 inserts a β-hairpin from its β-Hairpin Domain 3 (BHD3) into the major groove of the DNA. nih.govnih.gov This insertion promotes the flipping out of the two undamaged adenine bases on the opposite strand, which are then captured in specific pockets on the protein surface. nih.govoup.com The cyclobutadithymidine lesion itself remains solvent-exposed and makes minimal direct contact with the Rad4 protein. nih.govoup.com This "twist-open" mechanism, where the DNA is first twisted and then pried open, allows the complex to recognize a wide array of bulky lesions based on a common feature: the local destabilization they cause, which lowers the energy barrier for the β-hairpin insertion and base flipping. nih.govpnas.org

T4 Endonuclease V Recognition: This enzyme also employs a base-flipping mechanism but with a different target. It bends the DNA at the lesion site by approximately 60° and flips out the undamaged adenine base that is opposite the 5'-thymine of the cyclobutadithymidine dimer. universiteitleiden.nl This flipped-out adenine is sequestered in a pocket on the enzyme's surface through non-specific van der Waals interactions. universiteitleiden.nl The enzyme makes very few direct contacts with the thymine bases of the dimer itself. Instead, recognition and specificity are achieved through extensive interactions with the deformed phosphodiester backbone surrounding the kinked DNA. universiteitleiden.nluab.edu This specific binding conformation precisely positions the enzyme's catalytic residues—the N-terminal α-amino group of Threonine-2 and the carboxyl group of Glutamate-23—to carry out the glycosylase and lyase reactions that excise the lesion. universiteitleiden.nlebi.ac.uk

Dna Repair Pathways Dedicated to Cyclobuta Dithymidine Removal

Direct Reversal by DNA Photolyases (Photoreactivation)

Photoreactivation is a light-dependent enzymatic process that directly reverses the cyclobutane (B1203170) ring structure of cyclobuta-dithymidine, restoring the two thymine (B56734) bases to their original state without altering the DNA backbone. This elegant repair mechanism is carried out by a class of enzymes known as DNA photolyases. wikipedia.orgnih.gov

Enzymatic Mechanism: Electron Transfer and Cyclobutane Ring Cleavage

The repair process begins with the photolyase enzyme recognizing and binding to the DNA containing the this compound lesion. encyclopedia.pub In a light-independent step, the enzyme flips the dimer out of the DNA double helix and into its active site. nobelprize.org The core of the catalytic mechanism is a photoinduced electron transfer. chapman.edu Upon excitation by blue light, the enzyme's catalytic cofactor, a fully reduced flavin adenine (B156593) dinucleotide (FADH-), donates an electron to the cyclobutane dimer. nobelprize.orgunam.mx This transforms the dimer into a transient radical anion. The presence of the extra electron destabilizes the cyclobutane ring, leading to its cleavage in a stepwise manner. pnas.orgnih.gov Following the splitting of the ring and the restoration of the two individual thymine bases, the electron is transferred back to the flavin cofactor, returning it to its catalytically active FADH- state. unam.mx The repaired DNA is then released from the enzyme. encyclopedia.pub

Role of Flavoprotein Cofactors (e.g., FADH-) and Light Absorption

DNA photolyases are flavoproteins, meaning they utilize a flavin derivative as a crucial cofactor. The catalytically active state for DNA repair is the two-electron reduced form of flavin adenine dinucleotide, FADH-. nobelprize.orgnih.gov This cofactor is central to the repair reaction, acting as the direct electron donor to the cyclobutane dimer upon photoexcitation. wikipedia.org

In addition to the essential FAD cofactor, most photolyases contain a second chromophore that functions as a light-harvesting antenna. nobelprize.orgchapman.edu This antenna molecule, which can be methenyltetrahydrofolate (MTHF) or 8-hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF), absorbs photons from the blue light spectrum (300-500 nm) and transfers the excitation energy to the FADH- cofactor. nobelprize.orgmdpi.com This energy transfer mechanism enhances the efficiency of the repair process, especially under low-light conditions. wikipedia.org The different redox states of FAD influence its light absorption properties, with FADH- itself not absorbing visible light, hence the necessity of the antenna chromophore for efficient light capture. encyclopedia.pubmdpi.com

Ultrafast Dynamics of Photorepair Processes

The entire process of photoreactivation is remarkably rapid, occurring on a picosecond timescale. pnas.org Ultrafast spectroscopy studies have elucidated the kinetics of this process, revealing that the complete repair photocycle is finished within approximately 700 picoseconds. pnas.orgnih.gov The cleavage of the cyclobutane ring itself is a two-step process that occurs within about 90 picoseconds of the initial electron transfer. pnas.orgnih.gov The initial electron transfer from the excited flavin cofactor to the dimer is also an ultrafast event, taking place within a few hundred picoseconds. annualreviews.org These rapid dynamics ensure a highly efficient repair process, minimizing the time the DNA lesion persists.

Table 1: Key Kinetic Parameters in Photoreactivation of Cyclobutane Pyrimidine (B1678525) Dimers

| Process | Timescale | Reference |

| Overall Repair Photocycle | ~700 ps | pnas.org |

| Cyclobutane Ring Splitting | < 90 ps | pnas.orgnih.gov |

| Initial Electron Transfer | ~225 - 250 ps | annualreviews.orgresearchgate.net |

| Back Electron Transfer (without repair) | ~50 ps | researchgate.net |

Species-Specific Photolyase Activity and Efficiency

Photolyase activity is widespread across the tree of life, found in bacteria, archaea, fungi, plants, and many animals, but is notably absent in placental mammals, including humans. nih.govmdpi.com The efficiency and even the substrate specificity of photolyases can vary between different species. For instance, some photolyases, known as CPD photolyases, are specific for cyclobutane pyrimidine dimers, while others, (6-4) photolyases, repair another type of UV-induced lesion called the 6-4 photoproduct. nih.govmdpi.com

Studies have shown a correlation between the levels of photolyase activity and an organism's resistance to UV radiation. researchgate.net For example, some amphibian species with higher levels of embryonic CPD photolyase activity exhibit greater survival rates when exposed to UV light. researchgate.net Transgenic mice expressing a marsupial CPD photolyase demonstrated rapid repair of CPDs in their skin and increased resistance to the harmful effects of UV radiation. nih.gov The repair efficiency can also be influenced by the DNA context, with some studies suggesting that photolyase activity can be inhibited in nucleosomes or at the binding sites of certain transcription factors. oup.com

Nucleotide Excision Repair (NER) Pathway

In organisms lacking photolyases, or as a complementary pathway in those that have them, Nucleotide Excision Repair (NER) is the primary mechanism for removing this compound and other bulky, helix-distorting DNA lesions. wikipedia.org Unlike direct reversal, NER is a more complex "cut-and-paste" mechanism that involves the removal of a short, single-stranded DNA segment containing the lesion, followed by the synthesis of a new, undamaged strand. wikipedia.org

Global Genome NER (GG-NER) in this compound Excision

The NER pathway is divided into two sub-pathways: transcription-coupled NER (TC-NER) and global genome NER (GG-NER). GG-NER is responsible for removing lesions, including this compound, from all regions of the genome, irrespective of transcriptional activity. wikipedia.orgplos.org

The process of GG-NER is initiated by the recognition of the DNA damage. For lesions like this compound, which cause a relatively minor distortion of the DNA helix, the initial recognition is often mediated by the UV-damaged DNA-binding protein complex (UV-DDB), which consists of the DDB1 and DDB2 proteins. mdpi.commdpi.com Following initial detection, the xeroderma pigmentosum complementation group C (XPC) protein complex, which also includes RAD23B and centrin 2, is recruited to the site. mdpi.comvermeulenlab.com The XPC complex binds to the undamaged strand opposite the lesion and helps to verify the presence of damage. mdpi.comvermeulenlab.com

Once the lesion is recognized and verified, the general transcription factor TFIIH is recruited. eur.nl Two helicase subunits of TFIIH, XPB and XPD, then unwind the DNA around the damage, creating a bubble of approximately 25-30 nucleotides. This is followed by dual incisions on the damaged strand, one on each side of the lesion, by the endonucleases XPG (3' incision) and the XPF-ERCC1 complex (5' incision). The resulting oligonucleotide containing the this compound is excised. Finally, the gap is filled in by DNA polymerase using the undamaged strand as a template, and the final nick is sealed by DNA ligase, completing the repair process. wikipedia.org The efficiency of GG-NER can be influenced by the ubiquitination of proteins like XPC and DDB2, which helps to regulate their binding to and release from the damaged DNA. nih.govfrontiersin.org

Table 2: Key Protein Complexes in Global Genome NER of this compound

| Protein/Complex | Function in GG-NER | Reference |

| UV-DDB (DDB1/DDB2) | Initial recognition of CPDs | mdpi.commdpi.com |

| XPC-RAD23B-CETN2 | Damage sensor; recruits downstream factors | mdpi.comvermeulenlab.com |

| TFIIH | DNA unwinding (helicase activity) | eur.nl |

| XPA | Damage verification and assembly of repair machinery | eur.nl |

| RPA | Stabilizes unwound DNA | eur.nl |

| XPG | Endonuclease (3' incision) | frontiersin.org |

| XPF-ERCC1 | Endonuclease (5' incision) | frontiersin.org |

| DNA Polymerase | Fills the gap | wikipedia.org |

| DNA Ligase | Seals the nick | wikipedia.org |

Transcription-Coupled NER (TC-NER) of Actively Transcribed Regions

Transcription-Coupled NER (TC-NER) is a specialized sub-pathway that rapidly removes DNA lesions from the transcribed strand of active genes. mdpi.combohrium.comvermeulenlab.com This process is initiated when an elongating RNA polymerase II (RNAPII) stalls at a DNA lesion, such as a this compound, as it obstructs the progression of the transcription machinery. nih.govresearchgate.net This stalled polymerase acts as a damage signal, triggering the recruitment of specific TC-NER factors. bohrium.comnewswise.com The primary function of TC-NER is not to prevent mutagenesis directly, but rather to ensure the timely resumption of gene expression, which is crucial for cell survival. vermeulenlab.com

The process is initiated by the stalling of RNAPII, which then recruits Cockayne syndrome B (CSB) protein. newswise.commdpi.com CSB, an ATPase from the SWI/SNF family, is thought to play a role in backtracking the stalled RNAPII to make the lesion accessible to the downstream repair proteins. mdpi.com Subsequently, Cockayne syndrome A (CSA), which is part of an E3 ubiquitin ligase complex, and UV-stimulated scaffold protein A (UVSSA) are recruited. mdpi.comnewswise.com These initial recognition steps are distinct from the global genome NER (GG-NER) pathway, which surveys the entire genome for helix-distorting lesions. researchgate.netmdpi.com Following these initial events, both TC-NER and GG-NER converge on a common pathway involving the recruitment of the core NER machinery. mdpi.combohrium.com

Key Protein Factors Involved in Lesion Verification and Excision

Once the initial damage recognition has occurred, a cascade of protein factors assembles at the site of the this compound lesion to verify its presence and orchestrate its removal.

TFIIH Complex: This multi-subunit complex is a central player in NER and is recruited to the damaged site. researchgate.neteur.nl It possesses two helicase subunits, XPB and XPD, which are essential for unwinding the DNA duplex around the lesion. eur.nlportlandpress.com XPB is thought to initiate the melting of the DNA, allowing XPD to further unwind the helix in a 5' to 3' direction until it encounters and is stalled by the lesion. portlandpress.com This unwinding creates a bubble of approximately 25-30 nucleotides. atlasgeneticsoncology.orgoup.com

XPC Complex: In the context of GG-NER, the XPC-RAD23B-CETN2 complex is the primary damage sensor for bulky lesions. encyclopedia.pubresearchopenworld.com For less helix-distorting lesions like CPDs, the UV-DDB complex (composed of DDB1 and DDB2/XPE) is often required to recognize the damage and facilitate XPC binding. researchgate.netmdpi.com However, the XPC complex is dispensable for TC-NER, where the stalled RNA Polymerase II serves the initial recognition function. researchgate.net

XPA and RPA: Following the initial unwinding by TFIIH, Xeroderma Pigmentosum group A (XPA) protein is recruited to verify the damage within the opened DNA conformation. mdpi.comeur.nl XPA plays a crucial role in stabilizing the repair complex and correctly positioning the other NER factors. mdpi.commdpi.com Replication Protein A (RPA), a single-strand binding protein, then binds to the undamaged strand, protecting it from degradation and further stabilizing the open complex. oup.commdpi.com

Excision Nuclease Complex (XPF-ERCC1 and XPG): The final step in lesion removal is the dual incision of the damaged strand. The XPF-ERCC1 endonuclease complex makes an incision on the 5' side of the lesion, while the XPG endonuclease cuts on the 3' side. atlasgeneticsoncology.orgmdpi.com This coordinated action excises an oligonucleotide fragment of about 24-32 nucleotides containing the this compound. embopress.org The arrival of XPG can also mediate the release of the XPC complex. embopress.orgembopress.org

| Protein Factor | Function in this compound Repair |

| RNA Polymerase II (in TC-NER) | Stalls at the lesion, initiating the repair cascade. researchgate.netbohrium.com |

| CSB, CSA, UVSSA (in TC-NER) | Recruited to the stalled RNAPII to facilitate access for repair machinery. mdpi.comnewswise.com |

| TFIIH (XPB and XPD helicases) | Unwinds the DNA around the lesion to create a repair bubble. eur.nlportlandpress.com |

| XPA | Verifies the presence of the DNA damage and helps assemble the repair complex. mdpi.comeur.nl |

| RPA | Binds to the undamaged single strand, stabilizing the open complex and protecting the DNA. oup.commdpi.com |

| XPF-ERCC1 | Endonuclease that makes the 5' incision relative to the lesion. atlasgeneticsoncology.orgmdpi.com |

| XPG | Endonuclease that makes the 3' incision relative to the lesion. atlasgeneticsoncology.orgmdpi.com |

The Excision-Resynthesis Process

Following the excision of the oligonucleotide containing the this compound, a single-stranded gap is left in the DNA. atlasgeneticsoncology.orgnih.gov This gap is then filled in by DNA polymerases, a process known as repair synthesis.

The key factors involved in this resynthesis step are Proliferating Cell Nuclear Antigen (PCNA) and DNA polymerases delta (Pol δ) and/or epsilon (Pol ε). oup.comembopress.org PCNA, a sliding clamp protein, is loaded onto the DNA at the 3' end of the gap and acts as a processivity factor for the DNA polymerases, ensuring that they synthesize a new stretch of DNA corresponding to the excised fragment. oup.comphotobiology.info The undamaged strand serves as the template for this synthesis, ensuring the accurate restoration of the original DNA sequence. photobiology.info

Finally, the newly synthesized DNA patch is sealed to the existing strand by a DNA ligase, most likely DNA ligase I or a complex of DNA ligase III and XRCC1, completing the repair process and restoring the integrity of the DNA duplex. oup.comembopress.orgencyclopedia.pub

Translesion DNA Synthesis (TLS)

When DNA replication machinery encounters a this compound lesion that has not been removed by NER, it can stall, leading to replication fork collapse and potential cell death. nih.govplos.org To overcome this, cells employ a damage tolerance mechanism called Translesion DNA Synthesis (TLS). mdpi.comnih.gov TLS utilizes specialized, low-fidelity DNA polymerases to replicate across the damaged template, allowing replication to proceed at the cost of potential mutations. mdpi.comnih.gov

Bypass of this compound by Specialized DNA Polymerases (e.g., Pol η)

The primary enzyme responsible for bypassing this compound lesions in humans is DNA polymerase eta (Pol η). nih.govmdpi.com Pol η is a member of the Y-family of DNA polymerases, which are characterized by their ability to accommodate bulky lesions in their active sites. mdpi.commdpi.com The gene encoding Pol η, POLH, is mutated in patients with the variant form of Xeroderma Pigmentosum (XPV), highlighting its critical role in tolerating UV-induced DNA damage. mdpi.comnih.gov

Pol η is specifically adapted to bypass CPDs. plos.orgmdpi.com It can efficiently and accurately insert two adenine bases opposite a thymine-thymine dimer, thereby facilitating error-free bypass of this common lesion. plos.orgmdpi.com The ability of Pol η to sense the location of the dimer and switch to a more processive synthesis mode as it copies the lesion and flanking bases may facilitate the exchange with the main replicative polymerase before and after the bypass. nih.gov

Error-Prone vs. Error-Free Bypass Mechanisms

TLS can be either error-free or error-prone, depending on the nature of the DNA lesion and the specific TLS polymerase involved. nih.govnih.gov

Error-Free Bypass: In the case of a thymine-thymine this compound, Pol η typically performs error-free bypass by correctly inserting two adenines. plos.orgmdpi.com This is a crucial mutation-avoidance mechanism. nih.gov The ability of Pol η to accurately read the distorted template of a CPD is a key feature that protects against the mutagenic potential of sunlight. nih.gov

Error-Prone Bypass: While Pol η is generally accurate when bypassing CPDs, it can be error-prone with other lesions. nih.gov Furthermore, in the absence of Pol η, other TLS polymerases may be recruited to bypass the CPD, often in a more error-prone manner. nih.govembopress.org For instance, in cells lacking Pol η, the frequency of mutations at TT CPDs increases significantly. nih.gov This highlights that the "choice" of TLS polymerase is a critical determinant of mutagenic outcome. The bypass of a single lesion can sometimes involve a two-polymerase mechanism, where one polymerase inserts a nucleotide opposite the lesion and another, like Pol ζ, extends from it. embopress.orgresearchgate.net

Implications for Mutagenesis during Replication on Damaged Templates

The process of TLS, while essential for completing DNA replication, is a major source of mutations. plos.orgnih.gov The low fidelity of TLS polymerases means that even when bypassing lesions, they have a higher tendency to misincorporate nucleotides. mdpi.com

In the context of this compound, the fidelity of bypass by Pol η is not perfect, and errors can occur, particularly at the 3' thymine of the dimer. nih.govscilit.com These errors can contribute to mutagenesis. nih.gov A significant source of mutations arises from the deamination of cytosine within a CPD to form uracil (B121893). nih.gov During TLS, Pol η will correctly insert an adenine opposite this uracil, resulting in a C>T transition mutation, which is a hallmark mutation found in skin cancers. nih.gov

Cross-Talk and Coordination Between Repair Pathways

The repair of this compound and other DNA lesions is not a series of isolated events but rather a highly coordinated cellular response involving intricate cross-talk between different repair pathways. This ensures an efficient and appropriate response to various types of DNA damage.

The primary pathways responsible for removing CPDs are Nucleotide Excision Repair (NER) and, in many organisms excluding placental mammals, photoreactivation. mdpi.comnih.gov NER itself is divided into two sub-pathways: global genome NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes. mdpi.comnih.gov

Evidence suggests a coordinated interplay between these pathways. For instance, the presence of CPDs can trigger a transcriptional response that upregulates genes involved in other repair pathways, such as mismatch repair and post-replication repair. embopress.org This indicates that the cell anticipates the potential for replication errors or the need for alternative repair strategies if the primary pathway is overwhelmed or inefficient.

Furthermore, studies using femtosecond pulsed laser microirradiation have revealed cross-talk between NER and homologous recombination (HR) repair pathways. uni-konstanz.denih.gov This suggests that when NER is initiated to repair CPDs, there might be a simultaneous signaling or recruitment of factors involved in HR, preparing the cell for more complex repair scenarios that could arise, such as double-strand breaks.

The choice between different repair pathways can also be influenced by the cellular context and the specific type of lesion. While NER is the main pathway for CPD removal in mammals, the efficiency of its sub-pathways differs. TC-NER is generally efficient for CPDs in transcribed strands, but GG-NER is significantly slower for these lesions compared to other photoproducts like 6-4 pyrimidine-pyrimidone photoproducts (6-4PPs). nih.govembopress.org This differential repair efficiency highlights a level of coordination where the cell prioritizes the repair of lesions that immediately block essential processes like transcription.

Recent research has also pointed to a connection between the DNA damage response (DDR), autophagy, and mitochondrial function. nih.gov Persistent DNA damage, such as unrepaired CPDs, can lead to mitochondrial dysfunction and impaired autophagy, a cellular recycling process. Conversely, autophagy-deficient cells tend to accumulate DNA damage. nih.gov This indicates a broader network of cellular communication where the status of DNA integrity influences, and is influenced by, fundamental cellular processes beyond the core repair pathways.

Influence of Chromatin Structure on Repair Efficiency and Accessibility

The organization of DNA into chromatin within eukaryotic cells presents a significant barrier to DNA repair machinery. plos.org The efficiency and accessibility of repair enzymes to this compound are profoundly influenced by the local chromatin environment. plos.orguni-giessen.de

Chromatin Compaction and Accessibility:

The basic unit of chromatin, the nucleosome, can modulate the efficiency of NER. plos.org Research has consistently shown that NER is less efficient on DNA tightly wrapped within a nucleosome compared to naked DNA. pnas.org CPDs located in the linker DNA between nucleosomes or at the edges of a nucleosome are repaired more rapidly than those in the core, protected region. plos.org

The accessibility of DNA is a critical factor. For NER to proceed, the repair machinery must be able to recognize and bind to the lesion. researchgate.net The condensed nature of heterochromatin, a tightly packed form of chromatin, generally leads to slower repair of CPDs compared to the more open euchromatin. plos.org For example, studies in yeast have shown that CPDs in silenced heterochromatin regions are repaired slowly. plos.org

Chromatin Remodeling and Histone Modifications:

To overcome the chromatin barrier, cells employ ATP-dependent chromatin remodeling complexes and various histone modifications. cd-genomics.comnih.gov These processes can alter chromatin structure to make DNA lesions more accessible. nih.gov

Histone Acetylation: An increase in histone acetylation is often associated with a more open chromatin structure and enhanced DNA repair. pnas.org Following UV irradiation, histone acetylation can be stimulated, correlating with increased DNA accessibility and the progress of repair. pnas.org In yeast, the histone acetyltransferase Gcn5p has been shown to be important for the efficient NER of CPDs in certain gene promoters. pnas.org Local chromatin acetylation around DNA double-strand breaks, a form of damage that can arise from unprocessed CPDs, is crucial for relaxing the chromatin structure to allow for repair. szu.edu.cn

Chromatin Remodeling Complexes: ATP-dependent remodelers like the SWI/SNF complex can physically move or eject nucleosomes, thereby exposing DNA lesions to the repair machinery. pnas.orgcd-genomics.com

Histone Mutations: Certain mutations in histone proteins can alter chromatin accessibility and, consequently, NER efficiency. For instance, a specific mutation in histone H4 (H4 R45H) in yeast leads to increased chromatin accessibility and an enhanced rate of NER. researchgate.net

Key Factors in Lesion Recognition within Chromatin:

The initial recognition of CPDs within the chromatin context is a critical step. The UV-damaged DNA-binding (UV-DDB) complex, particularly the DDB2 protein, plays a significant role in locating CPDs within the genome, including those in tightly packed nucleosomes. mdpi.com The UV-DDB complex is thought to recruit the XPC protein, a key damage sensor in GG-NER. mdpi.com The tumor suppressor protein p53 has also been implicated as a chromatin accessibility factor, required for the efficient GG-NER of CPDs. nih.gov

The following table summarizes the influence of different chromatin states on the repair of this compound:

| Chromatin State | Key Features | Impact on this compound Repair | Supporting Factors |

| Euchromatin | Open, accessible structure, often associated with active transcription. | Faster and more efficient repair. The relaxed structure allows easier access for NER machinery. plos.org | Histone Acetylation (e.g., by Gcn5p), ATP-dependent remodelers (e.g., SWI/SNF). pnas.org |

| Heterochromatin | Highly condensed, transcriptionally repressed. | Slower and less efficient repair. The compact structure hinders the access of repair proteins to the DNA lesion. plos.org | Repair in these regions may require significant chromatin remodeling. |

| Nucleosome Core | DNA is tightly wrapped around the histone octamer. | Slow repair. The lesion is physically shielded from recognition by repair factors. plos.org | Repair requires displacement or sliding of the nucleosome. nih.gov |

| Linker DNA | DNA segment between nucleosomes. | Fast repair. The lesion is more exposed and accessible to the NER machinery. plos.org | Less structural hindrance for repair protein binding. |

| Transcribed Strand | The DNA strand of an active gene being used as a template for RNA synthesis. | Rapid repair via TC-NER. Stalled RNA polymerase at the lesion site acts as a signal to recruit NER factors. mdpi.comnih.gov | Cockayne Syndrome proteins (CSA and CSB). tubitak.gov.tr |

Genomic Consequences and Mutagenesis Attributed to Cyclobuta Dithymidine

Interference with DNA Replication and Transcription

The structural distortion caused by a cyclobuta-dithymidine lesion presents a formidable obstacle to the molecular machinery responsible for DNA replication and transcription. wikipedia.orgabeomics.com Both DNA polymerases and RNA polymerases, the enzymes that synthesize new DNA and RNA strands, are often blocked when they encounter a CPD on the template strand. wikipedia.orgresearchgate.net This stalling of polymerases can halt replication and transcription, preventing the duplication of the genome and the expression of genes. wikipedia.orgabeomics.com

Persistent transcription-blocking lesions, such as CPDs, can have significant downstream effects on cellular signaling pathways. nih.gov The stalling of RNA polymerase II (Pol II) at a CPD is a critical initiating event for a specific DNA repair pathway known as transcription-coupled repair (TCR). researchgate.netcapes.gov.br This process is designed to preferentially remove DNA damage from the transcribed strands of active genes. nih.gov However, the lesion itself can cause Pol II to misincorporate a nucleotide into the nascent messenger RNA, which further solidifies the stall and prevents bypass. capes.gov.br The failure to resolve these stalled complexes can lead to the arrest of essential cellular processes and can ultimately trigger cell death. nih.govnih.gov

Mutagenic Potential of Persistent this compound Lesions

While DNA repair pathways like nucleotide excision repair (NER) can remove CPDs, lesions that escape repair become premutagenic. wikipedia.orgpnas.org It is estimated that CPDs are responsible for approximately 80% of all mutations induced by UV radiation in mammalian cells. pnas.org The persistence of these lesions through DNA replication is a primary driver of UV-induced mutagenesis, a key step in the initiation of skin cancer. researchgate.netplos.org

The mutagenic fallout from persistent CPDs is not random. It results in a characteristic pattern of mutations known as the "UV signature." nih.govrsc.org This signature is dominated by C→T (cytosine to thymine) single nucleotide substitutions and CC→TT tandem double substitutions at dipyrimidine sites. plos.orgnih.govoup.comresearchgate.net

A key mechanism underlying the prevalence of C→T transitions involves the deamination of cytosine when it is part of a CPD. nih.govrsc.org A cytosine base within a cyclobutane (B1203170) dimer is chemically unstable and can deaminate, converting it to uracil (B121893). rsc.org During subsequent DNA replication, DNA polymerase reads the uracil as a thymine (B56734), leading to the insertion of an adenine (B156593) in the new strand. In the next round of replication, this adenine will template the incorporation of a thymine, completing the C→T transition. rsc.org Studies have shown a strong correlation between the genomic locations of deaminated CPDs and the sites of C→T mutations found in melanoma genomes, identifying the cytosine-deaminated CPD as a principal premutagenic lesion. nih.gov

Table 1: Common UV-Signature Mutations Linked to Cyclobutane Pyrimidine (B1678525) Dimers (CPDs)

| Mutation Type | Description | Associated Lesion | Mechanism |

|---|---|---|---|

| C→T Transition | A cytosine base is replaced by a thymine base. | CPD involving a cytosine (e.g., TC or CC dimer) | Deamination of cytosine within the CPD to uracil, which is then read as thymine during replication. nih.govrsc.org |

| CC→TT Transition | Two adjacent cytosine bases are replaced by two thymine bases. | CC dimer | Deamination of both cytosines within the CPD, followed by replicative incorporation of adenines opposite the resulting uracils. nih.govrsc.org |

| T→G Transversion | A thymine base is replaced by a guanine (B1146940) base. | TT dimer | Less common than C→T transitions, but can be induced by UVA radiation at specific hotspots. oup.com |

When a replicative DNA polymerase stalls at a CPD, cells can employ a damage tolerance mechanism called translesion synthesis (TLS) to bypass the lesion and complete replication. wikipedia.orgmdpi.com This process is carried out by specialized, low-fidelity DNA polymerases. mdpi.com The outcome of TLS—whether it is error-free or mutagenic—depends on the specific TLS polymerase involved. pnas.orgnih.gov

DNA polymerase eta (Pol η) is a key enzyme that plays a major, and remarkably accurate, role in bypassing cyclobutadithymidine (T-T dimers). nih.govpnas.org The active site of Pol η is uniquely structured to accommodate the distorted T-T dimer, allowing it to insert two adenine bases opposite the lesion, thereby achieving an error-free bypass. nih.gov Genetic defects in the gene for Pol η lead to the cancer-prone syndrome xeroderma pigmentosum variant (XP-V), which is characterized by a significant increase in UV-induced mutations. nih.govpnas.org

In contrast, other TLS polymerases, such as DNA polymerase kappa (Pol κ) and DNA polymerase zeta (Pol ζ) , can provide alternative but mutagenic pathways for bypassing CPDs. pnas.orgnih.govsigmaaldrich.com These polymerases are more prone to inserting the wrong nucleotide opposite the damaged bases. Therefore, the balance and interplay between Pol η and other TLS polymerases at the site of a CPD are critical determinants of the mutagenic consequences of UV exposure. pnas.orgnih.gov

Table 2: Role of Key Translesion Synthesis (TLS) Polymerases in Bypassing CPDs

| TLS Polymerase | Function in CPD Bypass | Mutagenic Potential |

|---|---|---|

| Polymerase eta (Pol η) | Primary polymerase for bypassing T-T dimers. nih.govpnas.org Efficiently inserts two adenines opposite the lesion. | Predominantly error-free for T-T dimers. pnas.orgnih.govsigmaaldrich.com |

| Polymerase kappa (Pol κ) | Functions as an alternative bypass polymerase, often acting as an extender after another polymerase inserts a nucleotide. pnas.orgpnas.org | Promotes mutagenic TLS. pnas.orgnih.govsigmaaldrich.com |

| Polymerase zeta (Pol ζ) | Acts as an extender polymerase in mutagenic TLS pathways. pnas.orgnih.gov | Promotes mutagenic TLS. pnas.orgnih.govsigmaaldrich.com |

| Polymerase iota (Pol ι) | Shows little to no involvement in bypassing CPDs. pnas.org | Not significant for CPD bypass. pnas.org |

Induction of UV-Signature Mutations

Influence of Sequence Context and Methylation on Mutagenesis Hotspots

The formation of CPDs and the subsequent mutations are not uniformly distributed across the genome but tend to occur at "hotspots." nih.govwustl.edu This non-random distribution is heavily influenced by the local DNA sequence context and epigenetic modifications like cytosine methylation. nih.govwustl.edu

The relative yield of CPDs varies significantly depending on the dipyrimidine sequence. For UVC radiation, the frequency of formation generally follows the order TT > TC > CT > CC. wustl.edu The bases flanking the dipyrimidine site also exert a strong influence; for instance, a 5'-guanine tends to decrease CPD yield, while a 3'-adenine can increase it. wustl.edu

A crucial factor in creating mutational hotspots is the methylation of cytosine at CpG dinucleotides. nih.gov Studies have demonstrated that cytosine methylation can increase the formation of CPDs by nearly two-fold, particularly with UVB radiation. nih.gov This enhanced damage formation at methylated cytosines directly correlates with the high frequency of C→T mutations observed at CpG sites in cancer-related genes, such as the TP53 tumor suppressor gene in skin cancers. nih.govnih.gov The magnitude of this effect also depends on the surrounding sequence, with contexts having a 5' guanine showing the strongest induction of CPDs upon methylation. nih.gov

Activation of DNA Damage Response Checkpoints

To protect genomic integrity, cells have evolved sophisticated surveillance systems known as DNA damage response (DDR) checkpoints. When DNA damage like a CPD is encountered, these pathways are activated to arrest the cell cycle, providing time for DNA repair. eur.nlplos.org

The primary checkpoint kinase activated by UV-induced lesions is ATR (Ataxia-Telangiectasia Mutated and RAD3-Related) . pnas.orgnih.gov The activation of ATR is typically triggered by the presence of single-stranded DNA (ssDNA) that is coated by Replication Protein A (RPA). plos.orgnih.gov Such ssDNA regions are generated when replication forks stall at CPDs. plos.org Once activated, ATR phosphorylates a cascade of downstream targets, most notably the effector kinase Chk1 , which in turn orchestrates the cell cycle arrest. plos.orgpnas.org

Interestingly, some research indicates that the less frequent 6-4 photoproducts are more potent activators of the ATR-Chk1 pathway than CPDs. pnas.org This is because CPDs can often be efficiently bypassed by TLS polymerases, thus avoiding prolonged replication fork stalling. pnas.org However, in cells where CPD bypass is defective (such as in XP-V cells lacking Pol η), CPDs become strong activators of the ATR pathway, highlighting the critical interplay between DNA damage tolerance and checkpoint signaling. pnas.org

Contribution to Genomic Instability

The failure to properly repair or bypass this compound lesions is a significant driver of genomic instability, a hallmark of cancer. embopress.orgresearchgate.net Persistent, unrepaired CPDs that cause prolonged stalling of replication forks can be processed into more dangerous forms of DNA damage, such as single-strand breaks (SSBs) and highly toxic double-strand breaks (DSBs). embopress.orgembopress.org The conversion of CPDs into DNA breaks during replication is considered a principal cause of UV-induced cytotoxicity and genomic instability. embopress.orgembopress.org

This instability can manifest as larger-scale genomic alterations. Studies in hamster cell lines deficient in transcription-coupled repair (TCR) of CPDs showed a dramatic increase in chromosomal aberrations and sister chromatid exchanges (SCE) following UV irradiation. nih.gov This demonstrates that the inability to remove transcription-blocking CPDs directly contributes to chromosomal instability. nih.gov Furthermore, in certain contexts of repair deficiency, CPDs have been shown to promote the fusion of chromosomes, a severe form of genomic rearrangement. researchgate.net

Advanced Methodologies for Analysis and Characterization of Cyclobuta Dithymidine

Spectroscopic Techniques

Spectroscopic methods offer powerful, non-invasive tools to probe the unique structural and electronic properties of cyclobuta-dithymidine. These techniques provide insights from the vibrational modes of the cyclobutane (B1203170) ring to the conformation of the lesion within the DNA helix.

Vibrational Spectroscopy (e.g., Raman, FTIR) for Structural Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a potent tool for the structural analysis of this compound. nih.gov These techniques probe the vibrational modes of molecules, providing a "fingerprint" that is sensitive to changes in chemical bonding and molecular geometry. The formation of the cyclobutane ring in CPDs from two adjacent thymine (B56734) bases results in characteristic changes in their vibrational spectra. nih.govgrafiati.comvt.edu

Femtosecond time-resolved infrared spectroscopy has been instrumental in observing the formation of CPDs in real-time. nih.govcapes.gov.br Studies on all-thymine oligonucleotides reveal the appearance of distinctive marker bands between 1300 and 1500 cm⁻¹ within approximately 1 picosecond after UV excitation, confirming the rapid, barrierless nature of the photodimerization reaction. nih.govacs.org Difference FTIR spectroscopy has been employed to monitor the formation of the cis-syn cyclobutane thymidine (B127349) dimer. grafiati.comvt.edu

Raman spectroscopy has also been used to monitor thymine dimerization. Upon UV irradiation, shifts in Raman spectral bands are observed, such as the bands at 1666 cm⁻¹ and 3068 cm⁻¹ shifting to 1687 cm⁻¹ and 2986 cm⁻¹, respectively. pnas.org The disappearance of monomer-specific bands at 1361 cm⁻¹ and 1246 cm⁻¹ further indicates the formation of thymine dimers. pnas.org Analysis of the trans-anti thymine dimer, a stereoisomer, has identified characteristic bands, including a broad band at 1275 cm⁻¹ and a double peak around 1110 cm⁻¹, assigned to the cyclobutyl stretching modes. tandfonline.com

Table 1: Characteristic Vibrational Frequencies for Thymine Dimers

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| Time-Resolved IR | 1300-1500 | Dimer Marker Bands | nih.gov |